

An In-depth Technical Guide to 3-Butoxy-2,6-difluorophenylacetic acid

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Compound of Interest

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|----------------|--|
| Compound Name: | 3-Butoxy-2,6-difluorophenylacetic acid |
| CAS No.: | 1706446-28-7 |
| Cat. No.: | B1383293 |

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Butoxy-2,6-difluorophenylacetic acid** (CAS Number: 1706446-28-7), a specialized fluorinated aromatic carboxylic acid. While specific research on this compound is not extensively published, this document synthesizes information on its fundamental properties, proposes a logical synthetic pathway based on established chemical principles, and explores its potential applications within the pharmaceutical and drug discovery landscape. The strategic incorporation of fluorine and a butoxy group suggests its potential as a valuable building block for creating novel therapeutic agents with modulated physicochemical and pharmacokinetic properties. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential utility of this and structurally related molecules.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity. Judicious fluorination can alter acidity, lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] Phenylacetic acid derivatives, in particular, are prevalent scaffolds in a variety of therapeutic agents.[3] The compound **3-Butoxy-2,6-difluorophenylacetic acid** combines these features, presenting a unique molecular architecture for investigation. The difluoro substitution at the 2 and 6 positions can influence the conformation of the phenyl ring and the acidity of the carboxylic acid, while the butoxy group at the 3 position can modulate lipophilicity and potential interactions with biological targets.

Physicochemical Properties

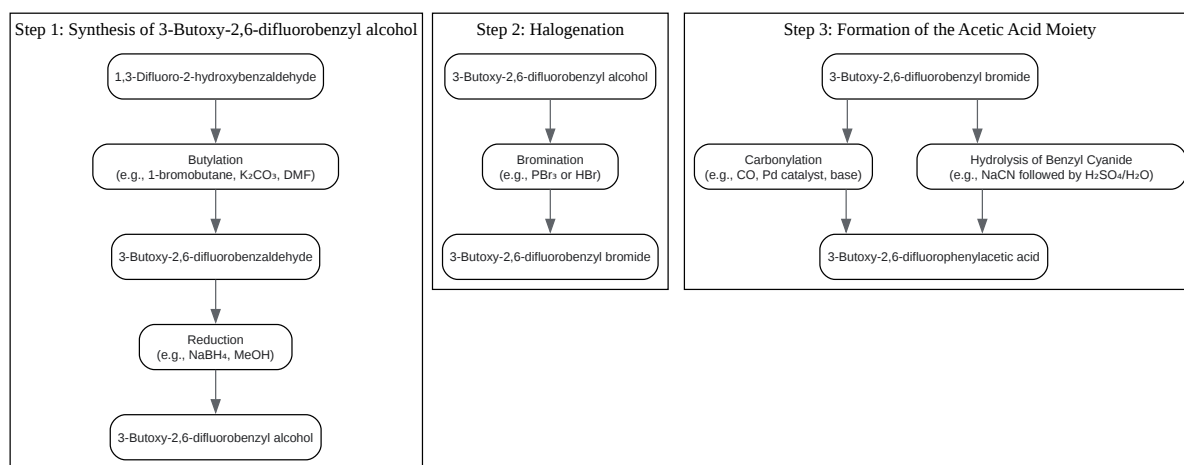
A summary of the known and calculated physicochemical properties of **3-Butoxy-2,6-difluorophenylacetic acid** is presented below. This data is essential for planning chemical reactions, developing analytical methods, and predicting the compound's behavior in biological systems.

| Property | Value | Source |
|-------------------------|---|---------------------|
| CAS Number | 1706446-28-7 | AK Scientific, Inc. |
| Molecular Formula | C ₁₂ H ₁₄ F ₂ O ₃ | AK Scientific, Inc. |
| Molecular Weight | 244.23 g/mol | AK Scientific, Inc. |
| Minimum Purity | 95% | AK Scientific, Inc. |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 5 | Calculated |

Proposed Synthesis Pathway

While a specific, detailed synthesis for **3-Butoxy-2,6-difluorophenylacetic acid** is not readily available in published literature, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous substituted phenylacetic acids. The most logical approach involves the preparation of a suitable benzyl halide intermediate followed by carbonylation or cyanation and subsequent hydrolysis.

A likely precursor, 3-Butoxy-2,6-difluorobenzyl bromide, is commercially available, suggesting the feasibility of this route. The proposed workflow is outlined below:



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Caption: Proposed synthetic workflow for **3-Butoxy-2,6-difluorophenylacetic acid**.

Experimental Protocol: A Representative Two-Step Procedure from Benzyl Bromide

This protocol is a generalized procedure based on common methods for the synthesis of phenylacetic acids from their corresponding benzyl bromides via the nitrile.

Part A: Cyanation of 3-Butoxy-2,6-difluorobenzyl bromide

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 3-Butoxy-2,6-difluorobenzyl bromide (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
- **Addition of Cyanide:** Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
- **Reaction:** Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- **Work-up:** After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Butoxy-2,6-difluorophenylacetonitrile.

Part B: Hydrolysis of 3-Butoxy-2,6-difluorophenylacetonitrile

- **Reaction Setup:** To the crude nitrile from the previous step, add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).
- **Hydrolysis:** Heat the mixture to reflux (typically 100-120 °C) for several hours until the reaction is complete (as monitored by TLC).[4]
- **Work-up and Purification:** Cool the reaction mixture and pour it onto crushed ice. The product, **3-Butoxy-2,6-difluorophenylacetic acid**, will precipitate as a solid. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water or toluene) to afford the purified product.

Potential Applications in Drug Discovery

While there is no specific biological data available for **3-Butoxy-2,6-difluorophenylacetic acid**, its structural motifs are present in molecules with known therapeutic applications. This suggests potential areas of investigation for this compound.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A significant number of DPP-4 inhibitors, used in the treatment of type 2 diabetes, feature a fluorinated phenyl group.[1][5][6][7] These drugs work by preventing the breakdown of incretin hormones, which in turn increases insulin secretion in a glucose-dependent manner.[8] The trifluorophenylacetic acid moiety is a key component in the structure of the DPP-4 inhibitor Sitagliptin. The 2,6-difluoro substitution pattern in **3-Butoxy-2,6-difluorophenylacetic acid** could be explored for its potential to interact with the active site of DPP-4. The butoxy group could potentially occupy a hydrophobic pocket, offering a different binding profile compared to existing gliptins.



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Caption: Workflow for evaluating **3-Butoxy-2,6-difluorophenylacetic acid** in DPP-4 inhibitor discovery.

Anti-inflammatory Agents

Phenylacetic acid derivatives are the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs), such as Diclofenac and Felbinac.[3] The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. The substitution pattern on the phenyl ring is critical for activity and selectivity. The combination of fluorine and butoxy substituents in **3-Butoxy-2,6-difluorophenylacetic acid** could lead to novel COX inhibitors with potentially improved efficacy or side-effect profiles.

Conclusion

3-Butoxy-2,6-difluorophenylacetic acid is a chemical entity with significant potential as a building block in medicinal chemistry. While specific data on its synthesis and biological activity are not yet in the public domain, its structural features—a difluorinated phenylacetic acid core with a butoxy substituent—suggest promising avenues for research, particularly in the development of novel DPP-4 inhibitors and anti-inflammatory agents. The synthetic routes to analogous compounds are well-established, providing a clear path for the laboratory-scale preparation of this molecule. Further investigation into the biological properties of this and related compounds is warranted to fully elucidate their therapeutic potential.

References

- CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google P
- CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google P
- Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed. (URL: [\[Link\]](#))
- A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid - ResearchGate. (URL: [\[Link\]](#))
- Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists - PubMed. (URL: [\[Link\]](#))
- US7879449B2 - Non-stick ceramic coating composition and process - Google P
- Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf - NIH. (URL: [\[Link\]](#))
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (URL: [\[Link\]](#))
- Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors - FDA. (URL: [\[Link\]](#))
- Supplementary Information Contents: 1. X-Ray Crystallographic Analyses 2. Spectral Data 3. ¹H, ¹³C{¹H}, and ¹⁹F{¹H} NMR Chart of - The Royal Society of Chemistry. (URL: [\[Link\]](#))
- Dipeptidyl Peptidase-4 (DPP-4) inhibitors (Gliptins) - SW London Integrated Medicines Optimisation. (URL: [\[Link\]](#))

- Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid | Request PDF. (URL: [\[Link\]](#))
- Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation - MDPI. (URL: [\[Link\]](#))
- Inhibitors of Dipeptidyl Peptidase 4 | Request PDF. (URL: [\[Link\]](#))
- Phenylacetic acid - Wikipedia. (URL: [\[Link\]](#))
- List of Dipeptidyl peptidase 4 inhibitors - Drugs.com. (URL: [\[Link\]](#))

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Sources

- [1. swlimo.southwestlondon.icb.nhs.uk](http://swlimo.southwestlondon.icb.nhs.uk) [swlimo.southwestlondon.icb.nhs.uk]
- [2. mdpi.com](http://mdpi.com) [mdpi.com]
- [3. inventivapharma.com](http://inventivapharma.com) [inventivapharma.com]
- [4. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents](#) [patents.google.com]
- [5. Dipeptidyl Peptidase IV \(DPP IV\) Inhibitors - StatPearls - NCBI Bookshelf](#) [ncbi.nlm.nih.gov]
- [6. fda.gov](http://fda.gov) [fda.gov]
- [7. drugs.com](http://drugs.com) [drugs.com]
- [8. researchgate.net](http://researchgate.net) [researchgate.net]
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